1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline derivatives, which include structures similar to the one you mentioned, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves a sequence of reactions such as Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .Molecular Structure Analysis
The molecular structure of quinoline derivatives is often analyzed using spectroscopic and XRD methods . The structure exhibits intermolecular interactions and π⋯π interactions . The structural and electronic properties of the molecule are often investigated by density functional theory method with B3LYP hybrid functional .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be analyzed using various methods. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Computational and Electrochemical Analysis
Quinoxaline derivatives, closely related to the chemical structure of interest, have been studied for their corrosion inhibition properties on mild steel in acidic media. Computational and electrochemical analyses demonstrate these compounds' effectiveness as corrosion inhibitors, showcasing their potential applications in materials science and engineering (Saraswat & Yadav, 2020).
Structural and Optical Properties
Research on 4H-pyrano[3, 2-c]quinoline derivatives, which share structural similarities with the compound , reveals their interesting structural and optical properties. These properties have implications for materials science, particularly in the development of new materials for optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Another study on quinoxaline-based propanones, which include structural motifs similar to the compound of interest, highlights their role as inhibitors of mild steel corrosion in hydrochloric acid. This study combines experimental and computational approaches to elucidate the mechanisms behind their inhibitory effects, further emphasizing the compound's potential industrial applications (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activities
The synthesis of novel quinoline derivatives, including structural elements akin to the specified compound, has demonstrated antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential pharmaceutical applications of these compounds as antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Photovoltaic Properties
Studies on the photovoltaic properties of certain quinoline derivatives suggest their potential use in the fabrication of organic-inorganic photodiode devices. This application is significant for the development of new photovoltaic materials and technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which this compound belongs, have been known to inhibit vegfr-2 , a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis .
Mode of Action
It is suggested that quinoline derivatives inhibit vegfr-2, thereby disrupting the vegfr-2 signalling cascade . This disruption could potentially inhibit angiogenesis, a process crucial for the growth and metastasis of solid tumor cells .
Biochemical Pathways
The inhibition of vegfr-2 by quinoline derivatives could potentially affect the angiogenic signalling pathway . This pathway is crucial for the rapid development of abnormal blood vessels leading to unorthodox tumor vasculature .
Result of Action
It is suggested that quinoline derivatives exhibit antitumor activity via cell cycle arrest at the g1 phase and apoptosis inducing activity .
Future Directions
Quinoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research will likely focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLUASJQPHLYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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